(E)-N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide

Medicinal Chemistry Chemical Biology Preclinical Research

The compound (E)-N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide (CAS 2034894-56-7) is a fully synthetic small molecule with a molecular weight of 367.47 g/mol and a molecular formula of C20H21N3O2S. It is characterized by a benzothiazole ring, a piperidine linker, and a furan-acrylamide terminus.

Molecular Formula C20H21N3O2S
Molecular Weight 367.47
CAS No. 2034894-56-7
Cat. No. B2649288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide
CAS2034894-56-7
Molecular FormulaC20H21N3O2S
Molecular Weight367.47
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)C=CC2=CC=CO2)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C20H21N3O2S/c24-19(8-7-16-4-3-13-25-16)21-14-15-9-11-23(12-10-15)20-22-17-5-1-2-6-18(17)26-20/h1-8,13,15H,9-12,14H2,(H,21,24)/b8-7+
InChIKeyNRBOCHCMUZWZJT-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2034894-56-7 (E)-N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide: Core Identity and Structural Class


The compound (E)-N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide (CAS 2034894-56-7) is a fully synthetic small molecule with a molecular weight of 367.47 g/mol and a molecular formula of C20H21N3O2S . It is characterized by a benzothiazole ring, a piperidine linker, and a furan-acrylamide terminus. This structure places it within the broader class of benzothiazole-piperidine hybrids, which are frequently explored in medicinal chemistry for their potential bioactivity. The compound is commercially available for research use, typically at a purity of 95% .

Why Generic Substitution Fails for 2034894-56-7: The Critical Interplay of Heterocyclic Moieties


Substituting (E)-N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide with a seemingly similar benzothiazole-piperidine derivative is not scientifically sound. The specific combination of the benzothiazole core, the piperidine spacer with its precise methylene attachment point, and the terminal furan-acrylamide group creates a unique three-dimensional pharmacophore . Even minor modifications, such as replacing the furan with a thiophene or altering the substitution pattern on the benzothiazole, can drastically change key properties like target binding affinity, selectivity, and solubility. These changes can compromise the validity of a research program, making the use of the exact compound a non-negotiable requirement for reproducible and meaningful scientific results .

Quantitative Differentiation Evidence for 2034894-56-7 Against its Closest Analogs


Absence of Publicly Available Quantitative Comparative Data

An exhaustive search of primary research papers, patents, and authoritative databases reveals that there is currently no publicly available, quantitative, head-to-head comparative data for (E)-N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide against any specific comparator. The compound is documented as a research chemical by multiple vendors, but its specific biological activity, binding affinities (IC50, Ki), or selectivity profiles have not been reported in peer-reviewed literature or patents as of the knowledge cutoff date. This lack of data precludes the establishment of any high-strength, evidence-based differentiation claim.

Medicinal Chemistry Chemical Biology Preclinical Research

Primary Application Scenarios for 2034894-56-7 Based on Structural Potential


A Scaffold for Focused Kinase Inhibitor Library Design

Given its benzothiazole-piperidine core, a motif common to known kinase inhibitors, this compound is best used as a key scaffold in the design of novel kinase inhibitor libraries. The furan-acrylamide moiety offers a potential electrophilic warhead for covalent targeting or a site for further structural elaboration. This application stems directly from its structural features, as no specific target data are available.

A Specific Building Block in Fragment-Based Drug Discovery (FBDD)

The unique combination of three distinct heterocyclic units (benzothiazole, piperidine, and furan) in a single, moderately-sized molecule makes it a valuable fragment or building block for fragment-based screening or fragment-growing strategies. Its use ensures that any resulting hit is tied to a specific, well-defined chemical starting point, unlike using a generic, multi-purpose building block. This application is supported by its commercial availability and defined structure.

A Chemoproteomics Probe for Target Deconvolution Studies

The furan-acrylamide substructure allows for the design of affinity-based probes for chemoproteomics studies to identify its protein targets. The benzothiazole can provide a chromophore for detection, and the piperidine acts as a modular linker. This is a prospective application based on the molecule's functional groups, as no experimental evidence of target engagement exists.

Quote Request

Request a Quote for (E)-N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.